molecular formula C9H8BrN3S B1268850 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole CAS No. 4871-22-1

4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole

Cat. No. B1268850
CAS RN: 4871-22-1
M. Wt: 270.15 g/mol
InChI Key: CFLQHGRDWHUIIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole and its derivatives often involves multi-step chemical processes that include the formation of thiazole rings and the introduction of hydrazino and bromophenyl groups. Research on related compounds, such as 2-aryl-5-hydrazino-1,3,4-thiadiazoles, shows that varying the substituents on the phenyl ring can significantly affect the compound's activity and properties (Turner et al., 1988). The use of deep eutectic solvents has also been explored for the one-pot synthesis of hydrazinyl-thiazole derivatives, highlighting an environmentally friendly approach to synthesizing these compounds (Kaldareh et al., 2019).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their chemical behavior and interactions. Studies involving single crystal X-ray diffraction (SC-XRD) and density functional theory (DFT) have provided insights into the geometry, electron distribution, and potential reactivity of these molecules. For example, research on ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives has demonstrated the importance of molecular geometry and electron distribution in understanding the properties of these compounds (Haroon et al., 2019).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, including cyclization, bromination, and reactions with ketones or aldehydes, to form a wide range of products with potential biological activities. The formation of hydrazinyl-thiazole derivatives through one-pot synthesis methods highlights the versatility of these compounds in chemical synthesis (Kaldareh et al., 2019). Additionally, the reactivity of these compounds with various reagents can lead to the synthesis of oxadiazolines and other heterocyclic compounds (Sheng, 2006).

Physical Properties Analysis

The physical properties of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. Crystallographic studies provide valuable information on the arrangement of atoms within the crystal lattice, which can affect the compound's physical properties and its interactions in biological systems (Iyengar et al., 2005).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability, and interaction with various chemical reagents, are central to their applications in medicinal chemistry and other fields. For instance, the antimicrobial and anticonvulsant activities of certain thiazole derivatives have been attributed to their chemical structure and reactivity (Chapleo et al., 1986).

Scientific Research Applications

1. Antimicrobial and Antiproliferative Agents

  • Summary of Application : This compound has been studied for its potential as an antimicrobial and anticancer drug. The research focused on the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

2. Antimicrobial Agents to Fight Gram-positive Pathogens

  • Summary of Application : The compound N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .
  • Methods of Application : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
  • Results or Outcomes : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

3. Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

  • Summary of Application : 4-Bromophenethyl alcohol, a derivative of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole, was used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Results or Outcomes : The successful synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline was achieved .

4. Porous Organic Polymers for CO2 Storage and Capture

  • Summary of Application : Tetrakis(4-bromophenyl)silane, a derivative of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole, was used in the synthesis of porous organic polymers .
  • Methods of Application : The Sonogashira–Hagihara coupling reactions of tetrahedral silicon-centered monomers, i.e., tetrakis(4-bromophenyl)silane (p-Si) and tetrakis(3-bromophenyl)silane (m-Si), were used to synthesize these materials .
  • Results or Outcomes : These materials showed promising potential for storing and capturing CO2 .

5. Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

  • Summary of Application : This compound has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

6. Synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives

  • Summary of Application : This compound has been used in the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives .
  • Methods of Application : The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
  • Results or Outcomes : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

Future Directions

The study of thiazole derivatives is a vibrant field in medicinal chemistry, and new compounds with this moiety are continually being synthesized and evaluated for their biological activities. Future research on “4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole” could involve evaluating its biological activity and optimizing its structure for improved activity .

properties

IUPAC Name

[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLQHGRDWHUIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344825
Record name 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole

CAS RN

4871-22-1
Record name 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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